molecular formula C10H7NO3 B045642 5-Formyl-8-hydroxycarbostyril CAS No. 68304-21-2

5-Formyl-8-hydroxycarbostyril

Cat. No.: B045642
CAS No.: 68304-21-2
M. Wt: 189.17 g/mol
InChI Key: UZNMPVCZLVKVJQ-UHFFFAOYSA-N
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Description

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol.

Preparation Methods

The synthesis of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves several synthetic routes and reaction conditions. One common method involves the reaction of 8-hydroxyquinoline with formylating agents under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in various industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes . The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- can be compared with other similar compounds such as 8-hydroxyquinoline and its derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNMPVCZLVKVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218460
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68304-21-2
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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